
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” is characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
The chemical reactions of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” involve several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” are characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Kinase Inhibition and Cancer Research
The discovery and development of selective kinase inhibitors for cancer therapy have been a significant area of research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).
Neuroleptic Activity
Research into the neuroleptic activity of benzamides has provided insights into potential treatments for psychosis. One study synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between structure and activity, identifying compounds with significantly enhanced activity compared to metoclopramide, suggesting their use as potent drugs with fewer side effects in treating psychosis (Iwanami et al., 1981).
Cystic Fibrosis Therapy
In the context of cystic fibrosis therapy, research has focused on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to improve corrector activity, particularly when the C4'-C5 bithiazole tether was constrained in the s-cis conformation, indicating its potential as a potent corrector for cystic fibrosis therapy (Yu et al., 2008).
DNA Minor Groove Recognition
Research on N-methylpyrrole-N-methylimidazole polyamide (PI polyamide) has explored its use in targeting specific DNA sequences for gene expression regulation. A study demonstrated the effectiveness of double β substitutions in PI polyamides for retaining high affinity for specific lengthened DNA binding and suppressing target gene expression in cells, suggesting its application in biomedical research targeting genomic DNA (Watanabe et al., 2015).
Metabolism and Drug Development
Understanding the metabolism of compounds is crucial for drug development. A study investigating the metabolism of acrylamide in humans following oral administration highlighted the importance of evaluating metabolites for understanding exposure effects and therapeutic potential (Fennell et al., 2005).
Mécanisme D'action
Mode of Action
It is known that the compound belongs to a class of organic compounds known as phenylpiperazines , which are known to interact with various receptors and enzymes in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)17-12-5-7-13(8-6-12)18-10-9-14(11-18)20-4/h5-8,14H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMITAKNAPBPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

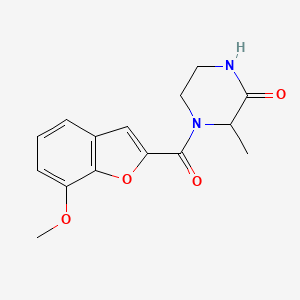
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)
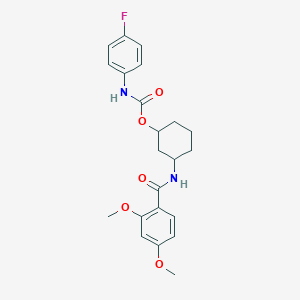
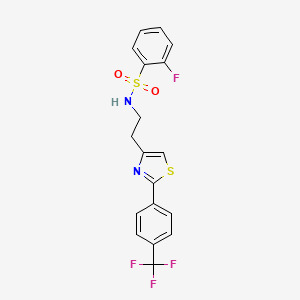
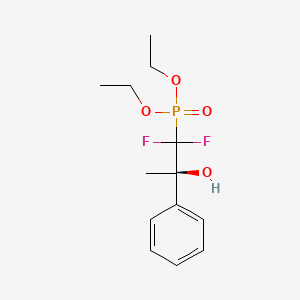
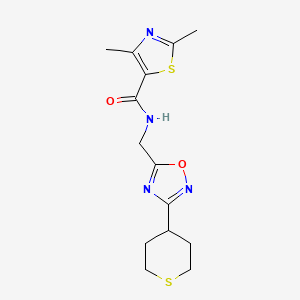
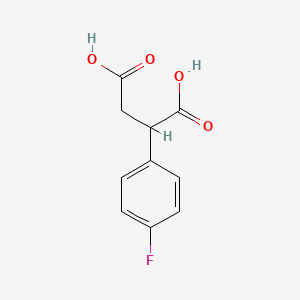
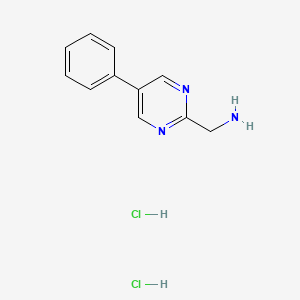
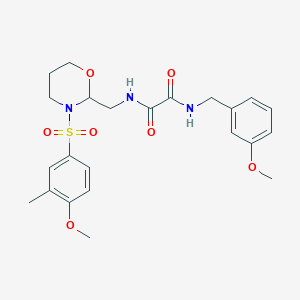
amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)
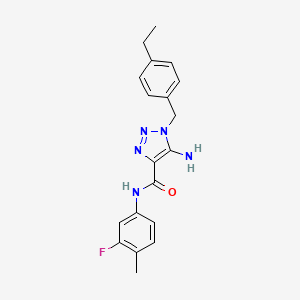

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)